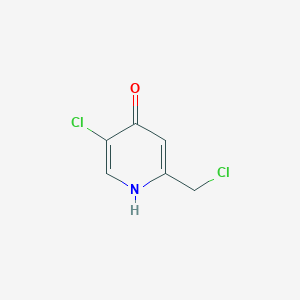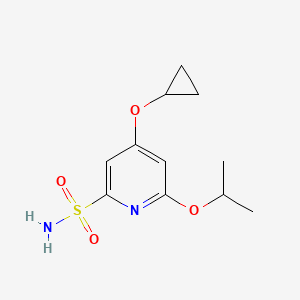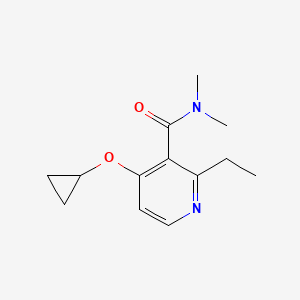
4-Cyclopropoxy-2-ethyl-N,N-dimethylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-2-ethyl-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.297 g/mol . This compound is a derivative of nicotinamide, which is known for its wide range of biological applications, including antibacterial, antifungal, and anti-inflammatory properties .
Preparation Methods
The synthesis of 4-Cyclopropoxy-2-ethyl-N,N-dimethylnicotinamide involves several steps. Typically, the synthetic route includes the reaction of nicotinic acid derivatives with appropriate alkylating agents under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
4-Cyclopropoxy-2-ethyl-N,N-dimethylnicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Cyclopropoxy-2-ethyl-N,N-dimethylnicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-2-ethyl-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. As a nicotinamide derivative, it is involved in cellular energy metabolism, DNA repair, and regulation of transcription processes . The compound’s effects are mediated through its interaction with enzymes and receptors involved in these pathways.
Comparison with Similar Compounds
4-Cyclopropoxy-2-ethyl-N,N-dimethylnicotinamide can be compared with other nicotinamide derivatives such as:
N,N-Dimethyl-2-sulfamoylnicotinamide: This compound has similar antibacterial properties but differs in its chemical structure and specific applications.
2-Chloro-N-(2-chlorophenyl)nicotinamide: Another nicotinamide derivative with distinct chemical properties and biological activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts unique biological and chemical properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
4-cyclopropyloxy-2-ethyl-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H18N2O2/c1-4-10-12(13(16)15(2)3)11(7-8-14-10)17-9-5-6-9/h7-9H,4-6H2,1-3H3 |
InChI Key |
WGNCZMKRQPDKJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=CC(=C1C(=O)N(C)C)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-Hydroxy-4-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14837276.png)
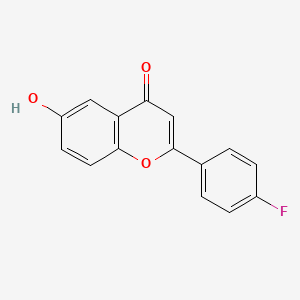
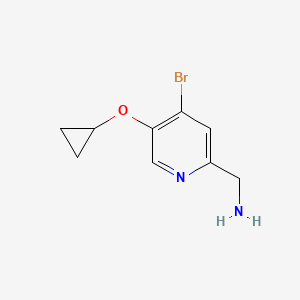

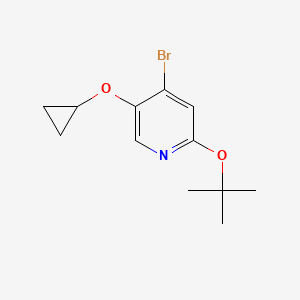

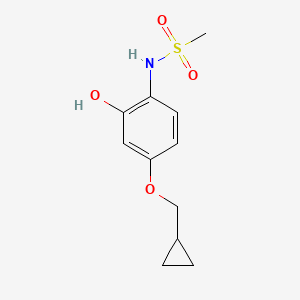
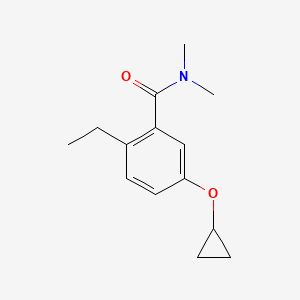
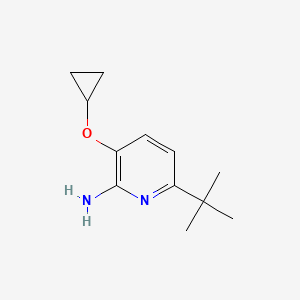
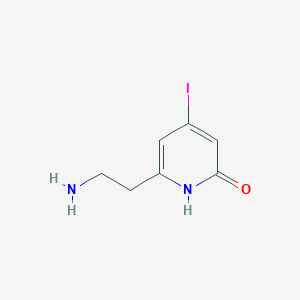
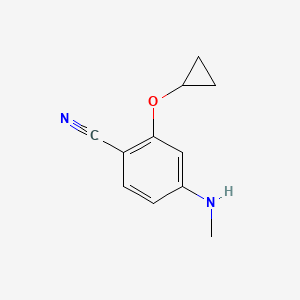
![3-Bromo-1-methyl-4,6-dihydro-1H-furo[3,4-C]pyrazole](/img/structure/B14837337.png)
